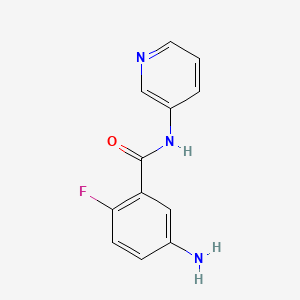

5-amino-2-fluoro-N-(pyridin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, 4-substituted 5-fluoro-2-aminopyrimidines can be obtained in fair to high yields with excellent regioselectivities . Another method involves the reaction of the corresponding pyridine with F2/N2 at the presence of strong acid .Applications De Recherche Scientifique

Alzheimer's Disease Research

- A derivative of 5-amino-2-fluoro-N-(pyridin-3-yl)benzamide, specifically 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, was used in positron emission tomography (PET) imaging for quantifying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients, showing significant decreases in both hippocampi and raphe nuclei. This suggests a correlation between 5-HT(1A) receptor decreases and clinical symptoms of Alzheimer's disease (Kepe et al., 2006).

Cancer Research

- MS-27-275, a benzamide derivative, showed notable in vivo antitumor activity against various human tumors. This compound acts through histone deacetylase (HDA) inhibition, suggesting a potential new approach for treating cancers that are insensitive to traditional antitumor agents (Saito et al., 1999).

Antiviral Research

- Benzamide-based 5-aminopyrazoles, synthesized through a reaction involving benzoyl isothiocyanate and malononitrile, demonstrated significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).

Migraine Treatment Research

- Studies on substituted furo[3,2-b]pyridines, as bioisosteres of 5-HT(1F) receptor agonist indole analogues, led to the identification of a potent and selective 5-HT(1F) receptor agonist with potential for treating acute migraine (Mathes et al., 2004).

Inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

- A study on substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides identified them as potent inhibitors of VEGFR-2 kinase activity, suggesting their potential in treating cancers (Borzilleri et al., 2006).

Antidepressant Potential

- Novel derivatives of 2-pyridinemethylamine as selective agonists at 5-HT1A receptors showed enhanced 5-HT1A agonist activity and marked antidepressant potential, indicating their use in treating depression (Vacher et al., 1999).

Antiviral Activity Against HCV and SARS-CoV

- Isatin derivatives including 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidiny)benzene sulphonamide showed antiviral activity against Pathogenic viruses like Hepatitis C Virus and SARS-CoV (Selvam et al., 2008).

Luminescent Properties for Biological and Organic Material Applications

- Research on benzamides with pyridine and other moieties led to the development of novel blue fluorophores with potential applications in biological and organic materials (Yamaji et al., 2017).

Synthesis of Oligonucleotides

- The development of novel cyclic N-acylphosphoramidites for the stereocontrolled synthesis of oligothymidylyl- and oligodeoxycytidylyl- phosphorothioates opens up possibilities in oligonucleotide synthesis (Wilk et al., 2000).

Discovery of Oral Histone Deacetylase Inhibitor

- The compound MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, showed potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Mécanisme D'action

Target of Action

The primary target of 5-amino-2-fluoro-N-(pyridin-3-yl)benzamide is the serine/threonine kinase , which is an essential component of the MAP kinase signal transduction pathway . This pathway plays a crucial role in cellular processes such as growth, differentiation, and response to external stress .

Mode of Action

This compound acts as an inhibitor of the serine/threonine kinase . It interferes with the action of the mitogen-activated protein kinase (MAPK), thereby affecting the signal transduction pathway . The compound’s interaction with its target leads to changes in the cellular processes controlled by the MAPK pathway.

Biochemical Pathways

The MAP kinase pathway, affected by this compound, is involved in a wide range of cellular activities. These include cell proliferation, differentiation, migration, senescence, and apoptosis . By inhibiting the serine/threonine kinase, the compound can potentially influence these downstream effects.

Propriétés

IUPAC Name |

5-amino-2-fluoro-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-11-4-3-8(14)6-10(11)12(17)16-9-2-1-5-15-7-9/h1-7H,14H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMQJVJIWKPPAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2937838.png)

![N-[2-(furan-2-yl)-2-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2937843.png)

![(4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2937844.png)

![Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2937846.png)

![4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2937847.png)

![8-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937848.png)

![3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid](/img/structure/B2937850.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2937859.png)

![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937860.png)